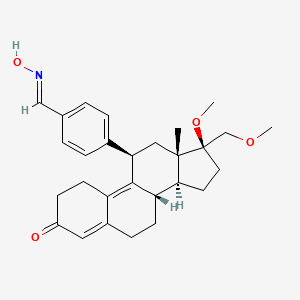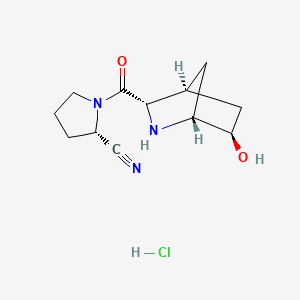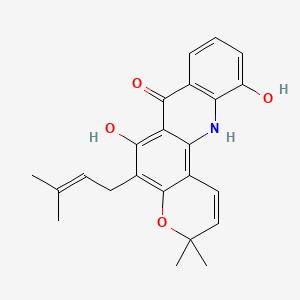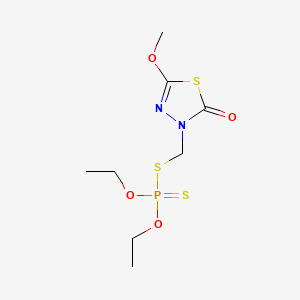
Amolanone hydrochloride
Descripción general
Descripción
El Hidrócloruro de Amolanona es un compuesto químico con la fórmula molecular C20H23NO2.ClH y un peso molecular de 345.863 g/mol . Es conocido por sus aplicaciones en diversos campos, incluyendo la química medicinal y la farmacología. El compuesto es una forma de sal de clorhidrato de amolanona, que es un derivado de benzofurano.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del Hidrócloruro de Amolanona implica la reacción de 3-(2-(dietilamino)etil)-3-fenil-2(3H)-benzofuranona con ácido clorhídrico. La reacción generalmente ocurre bajo condiciones controladas de temperatura para asegurar la formación de la sal de clorhidrato .
Métodos de Producción Industrial: En entornos industriales, la producción de Hidrócloruro de Amolanona implica los siguientes pasos:
Pesaje: Se miden las cantidades requeridas de amolanona, ácido clorhídrico y disolventes.
Reacción: Los reactivos se mezclan y se calientan a una temperatura específica para facilitar la reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones: El Hidrócloruro de Amolanona experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en sus formas reducidas.
Sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Halógenos, agentes alquilantes.
Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de benzofuranona, mientras que las reacciones de sustitución pueden producir varias benzofuranonas sustituidas .
4. Aplicaciones en Investigación Científica
El Hidrócloruro de Amolanona tiene varias aplicaciones en investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor de otros compuestos químicos.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos.
Aplicaciones Científicas De Investigación
Amolanone Hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
El mecanismo de acción del Hidrócloruro de Amolanona implica su interacción con objetivos moleculares específicos. Se cree que ejerce sus efectos uniéndose a ciertos receptores o enzimas, modulando así su actividad. Las vías moleculares exactas involucradas aún están bajo investigación, pero se sabe que afecta los procesos celulares como la transducción de señales y la expresión genética .
Compuestos Similares:
Hidrócloruro de Amiodarona: Un derivado de benzofurano utilizado como agente antiarrítmico.
Hidrócloruro de Amantadina: Un agente antiviral y antiparkinsoniano.
Derivados de Benzofuranona: Diversos compuestos con estructuras y propiedades similares.
Singularidad: El Hidrócloruro de Amolanona es único debido a su estructura química específica y la presencia del grupo dietilaminoetil, que confiere propiedades farmacológicas distintas. Sus aplicaciones en los campos medicinal e industrial destacan su versatilidad en comparación con otros compuestos similares .
Comparación Con Compuestos Similares
Amiodarone Hydrochloride: A benzofuran derivative used as an antiarrhythmic agent.
Amantadine Hydrochloride: An antiviral and antiparkinsonian agent.
Benzofuranone Derivatives: Various compounds with similar structures and properties.
Uniqueness: Amolanone Hydrochloride is unique due to its specific chemical structure and the presence of the diethylaminoethyl group, which imparts distinct pharmacological properties. Its applications in both medicinal and industrial fields highlight its versatility compared to other similar compounds .
Propiedades
IUPAC Name |
3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2.ClH/c1-3-21(4-2)15-14-20(16-10-6-5-7-11-16)17-12-8-9-13-18(17)23-19(20)22;/h5-13H,3-4,14-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTVLLBWSZPXFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1(C2=CC=CC=C2OC1=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975515 | |
| Record name | 3-[2-(Diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6009-67-2 | |
| Record name | Amolanone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-(Diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMOLANONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M36927R46E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-methyl-2-phenylpropanoate](/img/structure/B1665313.png)

